2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)malononitrile
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Overview
Description
2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile is a chemical compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with malononitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are often employed, along with bases like potassium carbonate and solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)phenol
Uniqueness
2-[3-bromo-5-(trifluoromethyl)-2-pyridyl]propanedinitrile is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H3BrF3N3 |
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Molecular Weight |
290.04 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile |
InChI |
InChI=1S/C9H3BrF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H |
InChI Key |
PKACDBFFKOABTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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